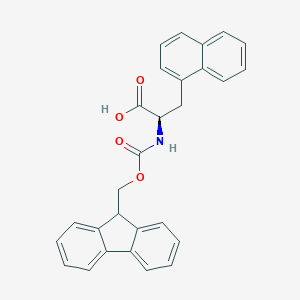

Fmoc-D-1-Nal-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWNVJDLEMVDLV-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427845 | |

| Record name | Fmoc-3-(1-naphthyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138774-93-3 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-naphthalenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138774-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-3-(1-naphthyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-D-1-Nal-OH in Biochemical Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-1-Nal-OH, an N-α-Fmoc-protected derivative of D-1-naphthylalanine, is a non-natural amino acid that has become an invaluable tool in modern biochemistry and drug development. Its unique structural properties, particularly the bulky naphthyl side chain, offer distinct advantages in the synthesis of peptides with enhanced biological activity and stability. This guide provides an in-depth overview of the applications of this compound, with a focus on its use in solid-phase peptide synthesis (SPPS), and its role in the development of novel therapeutics, including gonadotropin-releasing hormone (GnRH) antagonists and antimicrobial peptides. Detailed experimental protocols for its incorporation into peptide chains and a visualization of the GnRH signaling pathway are provided to facilitate its practical application in the laboratory.

Introduction

This compound, chemically known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid, is a synthetic amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function allows for its use in the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[1][2] The incorporation of the D-1-naphthylalanine residue into a peptide sequence can significantly influence its conformational properties, metabolic stability, and receptor-binding affinity. The bulky and hydrophobic naphthyl group can introduce steric constraints, promote specific secondary structures like β-hairpins, and enhance interactions with biological targets.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for accurate reagent preparation and for understanding its behavior in synthetic protocols.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₈H₂₃NO₄ | [4][5] |

| Molecular Weight | 437.49 g/mol | [4][5] |

| CAS Number | 138774-93-3 | [4] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥96.0% | [5] |

| Storage Temperature | 2-8°C | [5] |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis.[5][6] SPPS allows for the stepwise assembly of a peptide chain on a solid support (resin), with the Fmoc group serving as a temporary protecting group for the N-terminus.[1][2] The synthesis cycle involves two key steps: the removal of the Fmoc group (deprotection) and the coupling of the next Fmoc-protected amino acid.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

This protocol outlines the manual incorporation of this compound into a peptide chain using standard Fmoc-SPPS chemistry on a rink amide resin.

Materials:

-

Rink Amide resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1-2 hours in the synthesis vessel.[7]

-

Initial Fmoc Deprotection (if starting with a pre-loaded resin):

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes.[7]

-

Wash the resin thoroughly with DMF (5 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and a coupling agent like HBTU (3.8 equivalents) in DMF.[7]

-

Add DIEA (8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.[7]

-

Add the activated this compound solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.[7]

-

Drain the coupling solution and wash the resin with DMF (3 times).

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (beads remain colorless or turn yellow) indicates a complete coupling. If the test is positive (beads turn blue), a recoupling step may be necessary.

-

Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then dry it under vacuum.

-

Cleavage and Global Deprotection:

-

Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

SPPS Workflow Diagram

Caption: A generalized workflow for the incorporation of this compound in solid-phase peptide synthesis.

Applications in Drug Discovery and Development

Peptides containing D-1-naphthylalanine have shown significant promise in various therapeutic areas due to their enhanced biological properties.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

The incorporation of D-1-naphthylalanine is a key strategy in the design of potent GnRH antagonists.[8][9] GnRH is a decapeptide hormone that plays a crucial role in the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[10] GnRH antagonists that block this signaling pathway are used in the treatment of hormone-dependent cancers, such as prostate and breast cancer, and other conditions like endometriosis. The bulky naphthyl side chain of D-1-Nal can enhance receptor binding affinity and increase the peptide's resistance to enzymatic degradation, leading to more potent and longer-acting drugs.

GnRH Signaling Pathway

Caption: The GnRH signaling pathway and its inhibition by a GnRH antagonist containing D-1-naphthylalanine.

Antimicrobial and Antifungal Peptides

The substitution of tryptophan with D-β-naphthylalanine in antimicrobial peptides has been shown to enhance their activity, particularly against drug-resistant fungal pathogens.[5][11][12] The D-amino acid configuration provides resistance to proteolysis by host and microbial proteases, while the naphthyl group can enhance membrane disruption, a common mechanism of action for antimicrobial peptides. These modified peptides represent a promising avenue for the development of new anti-infective agents.[11]

Conclusion

This compound is a versatile and powerful building block for the synthesis of peptides with tailored properties. Its compatibility with standard Fmoc-SPPS protocols allows for its straightforward incorporation into peptide sequences. The resulting D-1-naphthylalanine-containing peptides have demonstrated significant potential in the development of novel therapeutics, including GnRH antagonists and antimicrobial agents. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique advantages of this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Increased potency of a novel D-beta-naphthylalanine-substituted antimicrobial peptide against fluconazole-resistant fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. benchchem.com [benchchem.com]

- 8. Design of potent dicyclic (1-5/4-10) gonadotropin releasing hormone (GnRH) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Solution structure of a novel D-naphthylalanine substituted peptide with potential antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Fmoc-D-1-Nal-OH molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical properties of Fmoc-D-1-Nal-OH, a key reagent in peptide synthesis.

This compound, also known as Fmoc-3-(1-naphthyl)-D-alanine, is a derivative of the amino acid D-alanine.[1][2] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it particularly suitable for Fmoc solid-phase peptide synthesis.[1] This compound is utilized by researchers to incorporate the bulky, hydrophobic 1-naphthylalanine residue into synthetic peptides, which can be critical for modulating the structure and function of the final peptide.

Chemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₈H₂₃NO₄ | [1][3][4] |

| Molecular Weight | 437.49 g/mol | [1][2] |

| CAS Number | 138774-93-3 | [1][2][3][4] |

| Synonyms | Fmoc-3-(1-naphthyl)-D-alanine, (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | [2][5] |

Molecular Structure Overview

The structure of this compound is composed of three primary chemical moieties: the N-terminal Fmoc protecting group, the core D-alanine scaffold, and the 1-naphthyl side chain. The logical relationship between these components is illustrated in the diagram below.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Fmoc-D-1-Nal-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-1-Nal-OH, with the systematic name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid, is a non-proteinogenic amino acid derivative widely utilized as a fundamental building block in solid-phase peptide synthesis (SPPS).[1] Its unique structure, incorporating the bulky naphthyl group, imparts specific conformational constraints and potential for enhanced biological activity in synthetic peptides. This guide provides a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols relevant to its application in peptide chemistry.

Core Physical and Chemical Properties

The key physicochemical characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 138774-93-3 | [1] |

| Molecular Formula | C₂₈H₂₃NO₄ | [1] |

| Molecular Weight | 437.49 g/mol | [1] |

| Appearance | White to off-white powder | N/A |

| Melting Point | Estimated 160 - 170 °C | Based on Fmoc-D-2-Nal-OH |

| Optical Rotation | [α]²⁰D = +15 ± 3° (c=1 in DMF) (estimated) | Based on L-enantiomer |

| Purity | ≥96.0% (HPLC) |

Solubility Profile

This compound, like most Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis. This solubility is crucial for efficient coupling reactions on the solid support.

| Solvent | Solubility | Reference |

| N,N-Dimethylformamide (DMF) | Soluble | [2] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | [2] |

| Dichloromethane (DCM) | Soluble | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below are the expected spectroscopic characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the protons of the Fmoc group, the naphthyl moiety, and the amino acid backbone.

| Protons | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 |

| Naphthyl & Fluorenyl Aromatic Protons | ~7.2 - 8.2 |

| Amide (-NH) | ~7.0 - 7.5 (doublet) |

| α-CH | ~4.5 - 5.0 (multiplet) |

| β-CH₂ | ~3.2 - 3.8 (multiplet) |

| Fmoc-CH & CH₂ | ~4.1 - 4.4 (multiplet) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further confirmation of the molecular structure.

| Carbon Atoms | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C=O) | ~170 - 185 |

| Urethane (-C=O) | ~155 - 160 |

| Naphthyl & Fluorenyl Aromatic Carbons | ~120 - 150 |

| α-C | ~50 - 60 |

| Fmoc-C & CH₂ | ~45 - 70 |

| β-C | ~35 - 45 |

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| N-H stretch (Amide) | 3200 - 3400 |

| C=O stretch (Carboxylic Acid, Urethane) | 1680 - 1750 |

| C=C stretch (Aromatic) | 1450 - 1600 |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound. The expected [M-H]⁻ ion would be observed at approximately m/z 436.5.

Experimental Protocols

The following sections detail the methodologies for the synthesis of Fmoc-protected amino acids, their use in solid-phase peptide synthesis, and their analytical characterization.

Synthesis of this compound

A general and widely used method for the N-terminal protection of amino acids with the Fmoc group involves the use of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu).

Materials:

-

D-1-Naphthylalanine

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

10% aqueous sodium carbonate solution

-

Dioxane

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve D-1-Naphthylalanine in 10% aqueous sodium carbonate solution.

-

In a separate flask, dissolve an equimolar amount of Fmoc-OSu in dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed overnight.

-

After the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl to precipitate the product.

-

Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This compound is incorporated into a growing peptide chain on a solid support using a coupling reagent. A common method involves the use of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3 equivalents)

-

HBTU (3 equivalents)

-

HOBt (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

DMF

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in DMF.

-

In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.

-

Add DIPEA to the activation mixture and allow it to pre-activate for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin test.

-

Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Analytical RP-HPLC Protocol

The purity of this compound can be assessed by reverse-phase high-performance liquid chromatography.

Instrumentation and Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 30% to 100% B over 20 minutes is a typical starting point.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the compound in a 1:1 mixture of Mobile Phase A and B.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is recommended to store the compound at 2-8°C to ensure its stability. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable reagent in the field of peptide synthesis, offering unique structural properties for the design of novel peptides. A thorough understanding of its physical, chemical, and spectroscopic characteristics, as well as the application of robust experimental protocols, is paramount for its successful utilization in research and drug development. This guide provides a foundational resource for scientists working with this important amino acid derivative.

References

A Deep Dive into the Solubility of Fmoc-D-1-Nal-OH in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic selection of an appropriate solvent is a critical parameter in the successful execution of solid-phase peptide synthesis (SPPS). For researchers and drug development professionals, understanding the solubility of protected amino acids, such as Fmoc-D-1-Nal-OH, is paramount for optimizing reaction conditions, ensuring high coupling efficiency, and ultimately achieving a high purity of the final peptide product. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, complete with quantitative data, detailed experimental protocols, and visual aids to elucidate key processes and concepts.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids is governed by a combination of factors, including the polarity of the solvent, the nature of the amino acid side chain, and the temperature. Generally, Fmoc-amino acids exhibit favorable solubility in polar aprotic solvents, which are the cornerstone of modern SPPS. These solvents effectively solvate the growing peptide chain and the activated amino acid, facilitating efficient reaction kinetics.

This compound, with its bulky and hydrophobic naphthylalanine side chain, presents a specific solubility profile that must be considered during peptide synthesis. While it is generally soluble in common SPPS solvents, precise quantitative data is essential for preparing saturated or near-saturated solutions for coupling reactions.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in publicly available literature. However, data from chemical suppliers and analogous compounds provide valuable insights. The following table summarizes available quantitative and qualitative solubility information.

| Solvent | Abbreviation | Chemical Formula | Quantitative Solubility | Qualitative Description |

| Dimethyl sulfoxide | DMSO | C₂H₆OS | ~100 mg/mL (for the L-enantiomer, Fmoc-1-Nal-OH)[1] | Highly Soluble |

| N,N-Dimethylformamide | DMF | C₃H₇NO | Data not available | Sparingly Soluble |

| N-Methyl-2-pyrrolidone | NMP | C₅H₉NO | Data not available | Likely Soluble |

| Dichloromethane | DCM | CH₂Cl₂ | Data not available | Poorly Soluble |

| Tetrahydrofuran | THF | C₄H₈O | Data not available | Likely Soluble |

| PolarClean (Dimethyl isosorbide blend) | - | - | >0.4 M (general for most Fmoc-amino acids)[2] | Highly Soluble |

Note: The solubility of the D-enantiomer (this compound) is expected to be nearly identical to its L-enantiomer counterpart (Fmoc-1-Nal-OH). The general solubility of Fmoc-amino acids in green solvents like PolarClean is reported to be high, often exceeding 0.4 M and in some cases 0.9 M.[2]

Experimental Protocol: Determination of Equilibrium Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[3] This protocol outlines the key steps for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest (e.g., DMF, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches equilibrium at saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the vial at a high speed to pellet the excess solid.

-

Filtration: Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Preparation of a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

HPLC Analysis: Analyze the standard solutions by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample by HPLC.

-

-

Calculation: Use the peak area of the diluted sample and the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

7. Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the factors influencing solubility, the following diagrams are provided.

Conclusion

While comprehensive quantitative solubility data for this compound remains somewhat elusive in readily accessible literature, the available information and established principles provide a strong foundation for its effective use in SPPS. The high solubility in DMSO and likely good solubility in other polar aprotic solvents underscore its compatibility with standard synthesis protocols. For applications requiring precise concentration control, the detailed experimental protocol provided herein offers a robust method for determining solubility in any solvent of interest. By understanding the interplay of solute, solvent, and environmental factors, researchers can confidently optimize their synthetic strategies, leading to improved peptide yields and purity.

References

Fmoc-D-1-Nal-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-D-1-Nal-OH (Fmoc-3-(1-naphthyl)-D-alanine). The information presented herein is crucial for ensuring the integrity and purity of this reagent, which is widely used in solid-phase peptide synthesis (SPPS).

Core Concepts of this compound Stability

This compound, like other Fmoc-protected amino acids, possesses a chemically labile protecting group that is susceptible to various environmental factors. Understanding these vulnerabilities is paramount for preventing premature deprotection and the formation of impurities that can compromise peptide synthesis outcomes. The primary factors influencing the stability of this compound are temperature, pH, light, and the presence of nucleophiles.

Recommended Storage Conditions

Proper storage is the first line of defense in maintaining the quality of this compound. The following table summarizes the recommended storage conditions based on the physical state of the compound. Adherence to these guidelines will minimize degradation and extend the shelf life of the product.

| Physical State | Temperature | Duration | Atmosphere | Additional Notes |

| Solid (Powder) | 2-8°C | Short-term | Inert (e.g., Argon, Nitrogen) | Protect from moisture and light. |

| -20°C | Long-term | Inert (e.g., Argon, Nitrogen) | Recommended for optimal long-term stability. | |

| In Solution (e.g., DMF, NMP) | Not Recommended | - | - | Solutions should be prepared fresh before use. Long-term storage in solution is discouraged due to potential for degradation.[1] |

Factors Affecting Stability and Potential Degradation Pathways

Several factors can lead to the degradation of this compound. A thorough understanding of these factors is essential for troubleshooting and for developing robust handling and synthesis protocols.

pH and Hydrolytic Stability

The Fmoc protecting group is notoriously sensitive to basic conditions. The primary degradation pathway is a base-catalyzed β-elimination reaction, which liberates the free amine of the amino acid, dibenzofulvene (DBF), and carbon dioxide.

-

Basic Conditions (pH > 8): Rapid cleavage of the Fmoc group occurs. The rate of cleavage is dependent on the strength and concentration of the base. Secondary amines, such as piperidine, are particularly effective and are used intentionally for Fmoc deprotection during SPPS.

-

Neutral Conditions (pH ≈ 7): Generally considered stable for short periods. However, prolonged exposure, especially in the presence of nucleophiles, can lead to slow degradation.

-

Acidic Conditions (pH < 6): The Fmoc group is generally stable under acidic conditions. This orthogonality is a key advantage of Fmoc chemistry in SPPS.

The hydrolysis of the Fmoc group is a critical consideration, especially when dealing with residual moisture in solvents or reagents.

Figure 1. Degradation pathway of this compound under basic conditions.

Thermal Stability

Photostability

The fluorenyl group of the Fmoc moiety is a chromophore that absorbs UV light. This absorption can lead to photodegradation. While the quantum yield for the photodegradation of this compound has not been published, it is a known issue for Fmoc-protected compounds. Therefore, it is essential to protect the solid material and its solutions from direct light exposure, particularly UV sources. Amber vials and storage in the dark are recommended.

Stability in Common Solvents

This compound is frequently dissolved in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) for use in SPPS. However, the stability in these solvents can be a concern:

-

DMF: Can contain or degrade to form small amounts of dimethylamine, a secondary amine that can slowly cleave the Fmoc group.

-

NMP: While a good solvent, some Fmoc-amino acids have shown greater decomposition in NMP over extended periods compared to DMF.[2]

It is best practice to prepare solutions of this compound immediately before use and to avoid storing them for extended periods.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly for critical applications in drug development, it is advisable to perform stability testing. The following are generalized protocols for forced degradation studies and for the development of a stability-indicating analytical method.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.

Figure 2. Workflow for a forced degradation study of this compound.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent system (e.g., acetonitrile/water).

-

Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at room temperature. Due to the lability of the Fmoc group, this reaction is expected to be rapid.

-

Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose both the solid powder and a solution of the compound to elevated temperatures (e.g., 80°C) in a controlled environment.

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined duration.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method coupled with a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential components.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to ensure the separation of the parent compound from more polar and less polar degradation products.

-

Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., ~265 nm and ~301 nm). Mass spectrometry can be used for peak identification and purity assessment.

-

Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.

Summary and Recommendations

The stability of this compound is critical for its successful application in peptide synthesis. The primary degradation pathway is the base-catalyzed cleavage of the Fmoc group. Exposure to high temperatures and light can also lead to degradation. To ensure the highest quality of this reagent, the following recommendations should be followed:

-

Storage: Store the solid compound at -20°C for long-term storage or at 2-8°C for short-term use, under an inert atmosphere and protected from light and moisture.

-

Handling: Prepare solutions fresh before use. Avoid prolonged storage of solutions, especially in DMF or NMP.

-

Quality Control: For critical applications, consider performing in-house stability testing using a validated stability-indicating HPLC method to confirm the purity and integrity of the material, especially for older lots or material that may have been stored improperly.

By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the risk of using degraded this compound, thereby enhancing the reliability and reproducibility of their peptide synthesis endeavors.

References

Purity Analysis of Fmoc-D-1-Nal-OH by HPLC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity analysis of Fmoc-D-1-Nal-OH (N-α-Fmoc-3-(1-naphthyl)-D-alanine) using High-Performance Liquid Chromatography (HPLC). The chemical and enantiomeric purity of this raw material is critical for the successful solid-phase synthesis of peptides, directly impacting the final yield and purity of the target peptide.[1] This document outlines a detailed experimental protocol for reversed-phase HPLC (RP-HPLC) to assess the purity of this compound and discusses potential impurities.

Introduction

This compound is a crucial building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group is base-labile, allowing for selective deprotection of the α-amino group under mild conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS). The purity of Fmoc-amino acid derivatives is paramount, as impurities can lead to the formation of deletion or modified peptide sequences, complicating purification and reducing the overall yield of the desired peptide. HPLC is the standard analytical technique for assessing the purity of these compounds.

Data Presentation: Purity and Impurity Profile

The purity of this compound is typically expected to be high, often exceeding 96-99%, depending on the supplier and grade. The table below summarizes the typical purity specifications and potential impurities that may be encountered during the analysis.

| Compound | Acceptance Criteria (%) | Potential Source |

| This compound | ≥ 98.0 | Main product |

| Enantiomeric Impurity (Fmoc-L-1-Nal-OH) | ≤ 0.5 | Incomplete resolution during synthesis of the starting D-1-naphthylalanine |

| Dipeptide Impurity (Fmoc-D-1-Nal-D-1-Nal-OH) | ≤ 0.5 | Side reaction during the Fmoc protection step |

| Free D-1-Naphthylalanine | ≤ 0.2 | Incomplete Fmoc protection or degradation |

| Other Unidentified Impurities | ≤ 1.0 | Side products from the synthesis, degradation products |

Experimental Protocols

This section provides a detailed methodology for the purity analysis of this compound by RP-HPLC.

Materials and Reagents

-

Sample: this compound

-

Solvents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or purified (e.g., Milli-Q)

-

Trifluoroacetic acid (TFA), HPLC grade

-

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Sample Preparation

-

Accurately weigh approximately 5 mg of this compound.

-

Dissolve the sample in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL in a volumetric flask.

-

Vortex the solution until the sample is completely dissolved.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% (v/v) TFA in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Gradient Program | 0-5 min: 50% B5-25 min: 50% to 95% B25-30 min: 95% B30.1-35 min: 50% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 265 nm or 301 nm |

Note: The Fmoc group has a strong UV absorbance, with maxima often reported around 265 nm and 301 nm. The choice of wavelength may be optimized for sensitivity and to minimize interference from other components.

Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis for this compound.

References

Spectroscopic and Methodological Analysis of Fmoc-D-1-Nal-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for Fmoc-D-1-Nal-OH, a key building block in peptide synthesis. The information presented herein is essential for the characterization and quality control of this compound in research and drug development settings.

Core Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (C₂₈H₂₃NO₄, Molecular Weight: 437.49 g/mol [1]). While a definitive experimental spectrum for this specific molecule is not publicly available, the data presented is a representative summary based on the known spectroscopic characteristics of its constituent functional groups: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the D-alanine backbone, and the 1-naphthyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts in ¹H and ¹³C NMR are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 - 12.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.8 - 8.2 | Multiplet | 2H | Aromatic protons (Fmoc) |

| ~7.6 - 7.8 | Multiplet | 2H | Aromatic protons (Fmoc) |

| ~7.2 - 7.5 | Multiplet | 4H | Aromatic protons (Fmoc) |

| ~7.8 - 8.1 | Multiplet | 1H | Aromatic proton (Naphthyl) |

| ~7.4 - 7.6 | Multiplet | 3H | Aromatic protons (Naphthyl) |

| ~7.2 - 7.4 | Multiplet | 3H | Aromatic protons (Naphthyl) |

| ~4.5 - 4.8 | Multiplet | 1H | α-CH (Alanine) |

| ~4.2 - 4.5 | Multiplet | 1H | CH (Fmoc) |

| ~4.0 - 4.2 | Multiplet | 2H | CH₂ (Fmoc) |

| ~3.3 - 3.6 | Multiplet | 2H | β-CH₂ (Naphthyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~173 - 176 | Carbonyl (-COOH) |

| ~156 - 158 | Carbonyl (Fmoc urethane) |

| ~143 - 145 | Aromatic C (Fmoc, quaternary) |

| ~141 - 142 | Aromatic C (Fmoc, quaternary) |

| ~132 - 134 | Aromatic C (Naphthyl, quaternary) |

| ~128 - 130 | Aromatic CH (Naphthyl) |

| ~127 - 128 | Aromatic CH (Fmoc) |

| ~125 - 127 | Aromatic CH (Naphthyl) |

| ~125 - 126 | Aromatic CH (Fmoc) |

| ~120 - 121 | Aromatic CH (Fmoc) |

| ~66 - 68 | CH₂ (Fmoc) |

| ~53 - 55 | α-C (Alanine) |

| ~47 - 49 | CH (Fmoc) |

| ~37 - 39 | β-C (Naphthyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption frequencies for this compound are presented in Table 3.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Urethane) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 3000 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1730 - 1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1720 - 1690 | Strong | C=O stretch (Urethane) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic) |

| ~1530 | Medium | N-H bend (Amide II) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| 1300 - 1000 | Strong | C-O stretch |

| 900 - 690 | Strong | C-H out-of-plane bend (Aromatic) |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of protected amino acids.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) |

| [M+H]⁺ | 438.16 |

| [M+Na]⁺ | 460.14 |

| [M-H]⁻ | 436.15 |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

-

ATR : Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

-

KBr Pellet : Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet before scanning the sample.

-

Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as a mixture of acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Instrumentation : Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. Common mass analyzers include quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition : Infuse the sample solution into the ESI source at a constant flow rate. Acquire mass spectra over a relevant m/z range (e.g., 100-1000 m/z).

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and confirm the molecular weight of the compound.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

The Role of Fmoc-D-1-Nal-OH in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is perpetual. Unnatural amino acids (UAAs) have emerged as pivotal building blocks in the design of peptidomimetics and other drug candidates, offering structural diversity and functionalities beyond the canonical 20 proteinogenic amino acids. Among these, Fmoc-D-1-Nal-OH, the N-fluorenylmethyloxycarbonyl (Fmoc) protected form of D-1-naphthylalanine, has garnered significant attention. Its bulky aromatic side chain and D-configuration offer unique advantages in modulating the pharmacological properties of peptides, including increased resistance to enzymatic degradation, enhanced receptor affinity, and improved pharmacokinetic profiles. This technical guide provides an in-depth review of the applications of this compound in medicinal chemistry, focusing on its role in the development of antimicrobial and receptor-modulating peptides.

Physicochemical Properties of this compound

This compound is a white to off-white powder readily utilized in solid-phase peptide synthesis (SPPS). Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₈H₂₃NO₄ |

| Molecular Weight | 437.49 g/mol |

| CAS Number | 138774-93-3 |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) |

| Purity | Typically ≥96% (HPLC) |

Applications in Medicinal Chemistry

The incorporation of D-1-naphthylalanine into peptide sequences can profoundly influence their biological activity. The D-amino acid configuration provides steric hindrance that can protect the peptide backbone from proteolytic cleavage, thereby increasing its in vivo half-life. The naphthyl group, a bulky and hydrophobic moiety, can enhance binding to target receptors and facilitate membrane interaction.

Antimicrobial Peptides

A notable example of the successful application of D-1-naphthylalanine is in the development of potent antimicrobial peptides (AMPs). The substitution of tryptophan residues with D-β-naphthylalanine in the peptide Pac-525 to create D-Nal-Pac-525 resulted in an analog with significantly improved antimicrobial and antifungal properties, particularly under high-salt conditions which often diminish the efficacy of other AMPs.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentrations (MIC) of D-Nal-Pac-525 and its parent peptide, Pac-525, against various microorganisms.

| Peptide | Microorganism | MIC | Reference |

| D-Nal-Pac-525 | Streptococcus mutans | 4 µg/mL | [1][2][3] |

| D-Nal-Pac-525 | Streptococcus mutans (Biofilm Inhibition) | 2 µg/mL | [1][2][3] |

| Pac-525 | Porphyromonas gingivalis | 0.0625 mg/mL | [4] |

| Pac-525 | Fusobacterium nucleatum | 0.0078 mg/mL | [4] |

The mechanism of action for D-Nal-Pac-525 involves the disruption of the bacterial cell membrane, leading to cell death.[3] The enhanced activity is attributed to the increased hydrophobicity and altered helical conformation conferred by the D-naphthylalanine residues, which facilitates stronger interactions with the microbial membrane.[5]

Receptor-Modulating Peptides

Peptides containing D-naphthylalanine have also been investigated for their ability to modulate G-protein coupled receptors (GPCRs), such as the melanocortin receptors (MCRs). The incorporation of D-Nal can serve as a fluorescent probe to study peptide-receptor interactions and their penetration into the cell membrane. The melanocortin system is involved in a variety of physiological processes, including pigmentation, energy homeostasis, and inflammation.[6][7]

Experimental Protocols

General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS) of a D-1-Nal-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing this compound using standard Fmoc/tBu chemistry. The following is a representative workflow and may require optimization based on the specific peptide sequence.

Materials:

-

Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound) (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU/HATU) (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling cycle, perform the Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Visualizations

Signaling Pathway of Melanocortin Receptors

The following diagram illustrates a simplified signaling pathway for melanocortin receptors (MCRs), which are targets for peptides containing D-naphthylalanine. MCRs are G-protein coupled receptors that primarily signal through the Gs alpha subunit to activate adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the transcription factor CREB. Some MCRs can also couple to other G proteins to activate pathways such as the ERK1/2 cascade.

Caption: Simplified Melanocortin Receptor Signaling Pathway.

Experimental Workflow for Antimicrobial Peptide Synthesis and Evaluation

The diagram below outlines the general workflow from the synthesis of a D-1-Nal-containing antimicrobial peptide to its biological evaluation.

Caption: Workflow for Synthesis and Evaluation of Antimicrobial Peptides.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of peptide-based therapeutics. Its incorporation can lead to compounds with enhanced metabolic stability and potent biological activity, as exemplified by the antimicrobial peptide D-Nal-Pac-525. The synthetic accessibility of this compound allows for its routine use in Fmoc-SPPS, enabling the exploration of a wide range of novel peptide analogs. Further research into peptides containing D-1-naphthylalanine is warranted to fully exploit their therapeutic potential in various disease areas, including infectious diseases and oncology. While this guide provides a foundational overview, researchers are encouraged to consult the primary literature for specific applications and detailed experimental conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity Study of Cyclopentapeptide Analogues of Marine Natural Product Galaxamide towards Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. chempep.com [chempep.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fmoc-D-1-Nal-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and stepwise assembly of amino acid chains on a solid support.[1][2][3][4] The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is a widely adopted method due to its use of a base-labile protecting group for the α-amine, which allows for milder deprotection conditions compared to the Boc/Bzl strategy.[1][2][5] This protocol details the application of Fmoc-D-1-Nal-OH, a derivative of D-alanine containing a bulky naphthyl group, in Fmoc-based SPPS. The incorporation of unnatural amino acids like D-1-Naphthylalanine is a critical tool in drug discovery and development for creating peptides with enhanced stability, modified receptor affinity, and unique pharmacological properties.

This compound, with the chemical formula C₂₈H₂₃NO₄ and a molecular weight of 437.49 g/mol , is a key building block for introducing a hydrophobic and sterically demanding residue into a peptide sequence.[6] This document provides a comprehensive guide to the manual solid-phase synthesis of peptides containing this amino acid, covering everything from resin preparation to final peptide cleavage and deprotection.

Core Principles of Fmoc SPPS

The Fmoc SPPS cycle consists of three primary stages: deprotection, amino acid coupling, and washing.[4]

-

Resin Selection and Preparation: The synthesis begins on an insoluble polymer support, or resin. The choice of resin is dictated by the desired C-terminal functionality of the peptide. For a C-terminal carboxyl group, a Wang resin is commonly used, while a Rink Amide resin is selected for a C-terminal amide.[3] The resin must be swelled in a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to ensure that the reactive sites are accessible.[3][7]

-

Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed using a mild base, typically a 20% solution of piperidine in DMF.[1][8] The completion of this step can be monitored by UV spectroscopy due to the release of the chromophoric dibenzofulvene-piperidine adduct.[5]

-

Amino Acid Coupling: The next Fmoc-protected amino acid, in this case, this compound, is activated and coupled to the newly exposed N-terminal amine of the peptide chain. Activation is achieved using a coupling reagent to form a highly reactive intermediate.[9]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring high purity of the final peptide.[2] This cycle is repeated until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed. This is typically accomplished using a strong acid, most commonly Trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[1][10][11]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| This compound | Peptide Synthesis Grade | Sigma-Aldrich, ChemPep |

| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g | Various |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |

| Piperidine | Reagent Grade | Various |

| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Various |

| HBTU | Peptide Synthesis Grade | Various |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Various |

| Triisopropylsilane (TIS) | Reagent Grade | Various |

| Dichloromethane (DCM) | ACS Grade | Various |

| Diethyl ether | Anhydrous | Various |

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing this compound on a Rink Amide resin.

1. Resin Swelling:

-

Weigh 100 mg of Rink Amide resin and place it in a reaction vessel.

-

Add 1 mL of DMF to the resin.

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[7]

2. Initial Fmoc Deprotection:

-

Drain the DMF from the swelled resin.

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 20-30 minutes at room temperature.[8]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (3 x 2 mL).

3. This compound Coupling:

-

In a separate vial, prepare the activation solution:

-

Dissolve 3 equivalents of this compound relative to the resin loading in DMF.

-

Add 2.9 equivalents of HBTU.

-

Add 6 equivalents of DIEA.

-

-

Gently mix the activation solution for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[3]

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.

4. Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin with DMF (3 x 2 mL).

-

Wash the resin with DCM (3 x 2 mL).

-

Wash the resin again with DMF (3 x 2 mL).

5. Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

6. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final deprotection step as described in step 2 to remove the N-terminal Fmoc group.

7. Final Washing and Drying:

-

Wash the resin with DMF (3 x 2 mL).

-

Wash the resin with DCM (3 x 2 mL).

-

Wash the resin with methanol (3 x 2 mL) to shrink the resin beads.

-

Dry the peptide-resin under high vacuum for at least 4 hours.[10]

8. Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[10][12]

-

Add 2 mL of the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture for 2-3 hours at room temperature.[11]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Quantitative Data Summary

| Parameter | Condition | Duration | Notes |

| Resin Swelling | DMF | ≥ 1 hour | Ensures accessibility of reactive sites.[7] |

| Fmoc Deprotection | 20% Piperidine in DMF | 20-30 minutes | Can be monitored by UV spectroscopy.[1][8] |

| Amino Acid Activation | Fmoc-AA:HBTU:DIEA (3:2.9:6 eq.) | 2-5 minutes | Pre-activation before adding to the resin. |

| Coupling Reaction | Activated this compound | 1-2 hours | Reaction completion can be checked with a Kaiser test.[3] |

| Cleavage and Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours | Scavengers are crucial to prevent side reactions.[10][11][12] |

Visualizing the Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

Signaling Pathways and Logical Relationships

The logical progression of Fmoc-SPPS is based on an orthogonal protection scheme. This means that the protecting groups for the α-amine (Fmoc, base-labile) and the side chains (e.g., tBu, Trt, acid-labile) can be removed under different chemical conditions, allowing for selective deprotection at each step of the synthesis.

Caption: Logical relationship of the orthogonal protection scheme in Fmoc-SPPS.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. scbt.com [scbt.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. rsc.org [rsc.org]

Application Notes and Protocols for Fmoc Deprotection of Fmoc-D-1-Nal-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-1-Nal-OH, an Fmoc-protected form of D-1-Naphthylalanine, is a critical building block in solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics. The bulky naphthyl side chain can introduce unique conformational constraints and properties into peptides. The successful synthesis of such peptides relies on the efficient and complete removal of the Nα-Fmoc protecting group at each cycle. This document provides a detailed standard procedure for the Fmoc deprotection of this compound during SPPS.

The deprotection of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, is used to abstract the acidic proton on the fluorenyl ring, leading to the cleavage of the carbamate bond and release of the free amine of the peptide. The resulting dibenzofulvene is scavenged by the excess amine to form a stable adduct.[1][2][3]

Quantitative Data Summary

The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, and the reaction time. The following table summarizes standard conditions used for Fmoc deprotection in SPPS, which are applicable to this compound.

| Parameter | Condition | Rationale and Remarks |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | The most widely used and effective reagent for Fmoc removal.[1][2][4] |

| 2-5% (v/v) DBU in DMF | A stronger, non-nucleophilic base. May increase the risk of side reactions.[5] | |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively swells the resin and dissolves reagents.[2] |

| N-Methyl-2-pyrrolidone (NMP) | An alternative to DMF, sometimes used for difficult sequences.[2][6] | |

| Standard Reaction Time | 1 x 1-3 minutes followed by 1 x 5-15 minutes | A two-step deprotection is standard to ensure complete removal.[1][4] |

| Monitoring | UV Absorbance at ~301 nm | The dibenzofulvene-piperidine adduct has a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction.[1] |

| Kaiser Test (Ninhydrin Test) | A qualitative test to confirm the presence of a free primary amine after deprotection. A positive result (blue color) indicates successful deprotection.[7] |

Experimental Protocols

Materials

-

This compound loaded resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, sequencing grade

-

20% (v/v) Piperidine in DMF solution

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser Test Kit (Ninhydrin, Phenol, KCN in Pyridine)

Standard Fmoc Deprotection Protocol

This protocol describes the removal of the Fmoc group from the N-terminus of a peptide chain during solid-phase peptide synthesis.

-

Resin Swelling: Swell the this compound loaded resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[8]

-

Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 2-3 minutes at room temperature.[1][4]

-

Filtration: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 5-15 minutes at room temperature.[1][4]

-

Filtration: Drain the deprotection solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 times, with approximately 10 mL per gram of resin for each wash) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

-

Confirmation of Deprotection (Optional but Recommended):

-

Take a small sample of the resin beads (a few beads are sufficient).

-

Wash the beads with DCM and allow them to dry.

-

Perform a Kaiser test. A deep blue color indicates the presence of a free primary amine and thus, successful deprotection.[7]

-

Diagrams

Caption: Workflow for the Fmoc deprotection of a peptide resin.

Caption: Mechanism of Fmoc deprotection using piperidine.

References

- 1. benchchem.com [benchchem.com]

- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. chem.uci.edu [chem.uci.edu]

Application Notes and Protocols for Coupling Fmoc-D-1-Nal-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-1-naphthylalanine (Fmoc-D-1-Nal-OH) is a sterically hindered amino acid analog of phenylalanine, where the phenyl group is replaced by a larger naphthyl group. Its incorporation into peptide sequences can significantly influence peptide conformation, stability, and receptor-binding affinity. However, the bulky nature of the naphthyl side chain presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences. The choice of coupling reagent is therefore critical to achieving high yields and purity of the target peptide.

This document provides a detailed overview of various coupling reagents and protocols for the efficient incorporation of this compound in Fmoc-based SPPS.

Challenges in Coupling Sterically Hindered Amino Acids

The primary difficulty in coupling sterically hindered amino acids like this compound arises from the reduced accessibility of the N-terminal amine of the growing peptide chain to the activated carboxyl group of the incoming amino acid. This steric clash slows down the rate of amide bond formation, making standard coupling protocols less effective. To overcome this, more potent activating reagents and optimized reaction conditions are often necessary.

Comparative Performance of Coupling Reagents

While direct quantitative comparative studies for this compound are limited in publicly available literature, the following tables summarize the performance of common coupling reagents for other sterically hindered amino acids, which can be considered representative for difficult couplings.[1][2][3] The data highlights the superiority of modern uronium/aminium and phosphonium salt-based reagents over traditional carbodiimide methods for such challenging couplings.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent Class | Reagent | Additive | Typical Reaction Time (min) | Reported Purity/Yield for Difficult Couplings | Key Advantages & Disadvantages |

| Carbodiimide | DIC | HOBt / Oxyma Pure | 60 - 120 | Lower (95-98%)[1] | Advantages: Cost-effective. Disadvantages: Slower reaction rates, potential for side reactions (N-acylurea formation). |

| Uronium/Aminium Salt | HBTU | HOBt | 30 - 60 | Good (98-99.5%)[1] | Advantages: Fast and efficient for standard couplings. Disadvantages: Potential for guanidinylation of the N-terminus if used in excess, less effective for highly hindered residues compared to HATU. |

| Uronium/Aminium Salt | HATU | HOAt | 15 - 45 | Excellent (>99%) | Advantages: Highly reactive, faster couplings, reduced racemization. Ideal for sterically hindered amino acids. Disadvantages: Higher cost. |

| Uronium/Aminium Salt | HCTU | 6-Cl-HOBt | 20 - 60 | Very Good | Advantages: High coupling efficiency, often comparable to HATU, more cost-effective. Disadvantages: Can be less effective than HATU for the most challenging couplings. |

| Uronium/Aminium Salt | COMU | Oxyma Pure | 15 - 30 | Excellent (>99.5%)[1] | Advantages: Very high reactivity, safer byproducts (non-explosive), excellent solubility. Disadvantages: Higher cost. |

| Phosphonium Salt | PyBOP | HOBt | 30 - 60 | Good (98-99%) | Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis. |

Note: The reported purity and yield are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for challenging couplings based on available literature.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using different classes of reagents. These protocols can be adapted for both manual and automated SPPS.

Protocol 1: Coupling using HATU/DIPEA

This protocol is highly recommended for coupling this compound due to the high reactivity of HATU.

Materials:

-

This compound (3-5 equivalents relative to resin loading)

-

HATU (2-(7-Aza-1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin with a free N-terminal amine

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate reaction vessel, dissolve this compound and HATU in DMF.

-

Add DIPEA to the amino acid solution and allow for a pre-activation time of 1-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

-

Washing: After the coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling is recommended.

Protocol 2: Coupling using DIC/Oxyma Pure

This carbodiimide-based protocol with the additive Oxyma Pure offers a safer and often more efficient alternative to HOBt.

Materials:

-

This compound (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3-5 equivalents)

-

DMF, peptide synthesis grade

-

Resin with a free N-terminal amine

Procedure:

-

Resin Preparation: Follow the same procedure as in Protocol 1.

-

Amino Acid Activation: In a separate vessel, dissolve this compound and Oxyma Pure in DMF.

-

Coupling Reaction: Add the amino acid/Oxyma Pure solution to the deprotected resin. Then, add DIC to the reaction vessel.

-

Agitate the reaction mixture at room temperature for 2-6 hours.

-

Washing: Wash the resin thoroughly with DMF.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.

Protocol 3: Coupling using HBTU/DIPEA

HBTU is a widely used and cost-effective coupling reagent, though it may be less efficient than HATU for highly hindered amino acids.

Materials:

-

This compound (3-5 equivalents)

-